N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a thiazole ring, a benzofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the 4-Methoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where the thiazole ring is reacted with 4-methoxyphenyl halides.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones in the presence of acid catalysts.
Coupling of the Thiazole and Benzofuran Units: This involves the formation of a carbon-nitrogen bond between the thiazole and benzofuran units, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Carboxamide Formation: The carboxamide group is introduced through the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the thiazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products may include primary amines.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the thiazole and benzofuran rings, which are known for their bioactive properties .
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the benzofuran moiety can participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.
Benzofuran Derivatives: Compounds such as amiodarone and psoralen contain the benzofuran ring and are used as antiarrhythmic and photochemotherapeutic agents, respectively.
Uniqueness
The uniqueness of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide lies in its combination of functional groups, which may confer a unique spectrum of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-14-11-20-16(3)22(29-21(20)12-15(14)2)23(27)25-10-9-18-13-30-24(26-18)17-5-7-19(28-4)8-6-17/h5-8,11-13H,9-10H2,1-4H3,(H,25,27) |
InChI Key |
SWFPNZLTUYJISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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